4,6-Dichloro-5-phenoxypyrimidine
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Overview
Description
4,6-Dichloro-5-phenoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenoxy group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-phenoxypyrimidine typically involves the chlorination of 5-phenoxypyrimidine. One common method includes the reaction of 5-phenoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of less toxic chlorinating agents, such as phosphorus trichloride (PCl3), is also explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-phenoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as amino, hydroxyl, or alkyl groups .
Scientific Research Applications
4,6-Dichloro-5-phenoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-phenoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: Similar in structure but with a methoxy group instead of a phenoxy group.
4,6-Dichloro-2-phenoxypyrimidine: Similar but with the phenoxy group at position 2.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A more complex structure with additional substituents
Uniqueness
4,6-Dichloro-5-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
4,6-dichloro-5-phenoxypyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZJPHSULPXWWPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl |
Origin of Product |
United States |
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